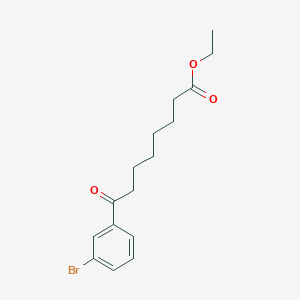

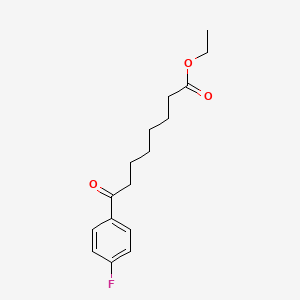

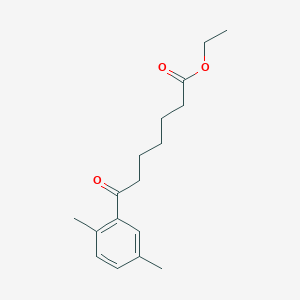

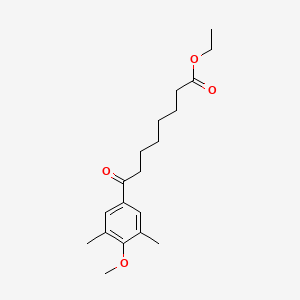

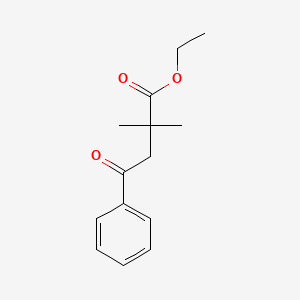

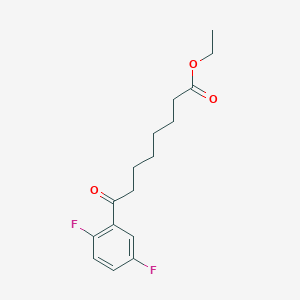

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may offer insights into the synthesis and properties of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate. The first paper describes the synthesis of various trifluoromethyl heterocycles using Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor . The second paper details the synthesis of a pyrazole derivative, which is structurally distinct but shares some synthetic similarities with the compound of interest .

Synthesis Analysis

The synthesis of Ethyl 8-(2,5

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Biocatalysis

A study by Guo et al. (2017) highlighted the use of ketoreductase for the transformation of chloro-difluorophenyl ethanone into a chiral alcohol, important for the synthesis of ethyl esters related to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate. This process emphasized green and environmentally sound methodologies with potential for industrial applications.

Polymorphism in Pharmaceutical Compounds

F. Vogt et al. (2013) conducted a study on polymorphic forms of a pharmaceutical compound closely related to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate, using spectroscopic and diffractometric techniques. This research is crucial for understanding the challenges in analytical and physical characterization of such compounds.

Analytical Methods in Drug Determination

A method for the determination of a related anticancer prodrug using adsorptive stripping voltammetry was described by Stępniowska et al. (2017). This study, found in Biosensors & Bioelectronics, emphasizes the importance of analytical methods for quantifying substances similar to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate in biological samples.

Organic Synthesis and Catalysis

Research by Chen et al. (2014) identified a new NADH-dependent carbonyl reductase for reducing e-ketoester, a process relevant for the synthesis of chiral precursors related to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate. This work highlights advancements in enzymatic processes for organic synthesis.

Heterocyclic Compound Synthesis

The study by Honey et al. (2012) on the synthesis of diverse trifluoromethyl heterocycles from a precursor provides insights into the versatility of compounds related to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate in producing various heterocyclic structures.

Propiedades

IUPAC Name |

ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSVHCRYRYTMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645624 |

Source

|

| Record name | Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | |

CAS RN |

898753-22-5 |

Source

|

| Record name | Ethyl 2,5-difluoro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.